molecular formula C14H13N3O3 B054469 Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate CAS No. 122665-86-5

Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate

Katalognummer: B054469
CAS-Nummer: 122665-86-5
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: VSAMVTQRKTVMHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate (CAS: 122665-86-5) is a phthalazinone derivative featuring a cyanomethyl substituent at the 3-position and an ethyl acetate group at the 1-position of the heterocyclic core. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting antimicrobial or cytotoxic pathways .

Eigenschaften

IUPAC Name

ethyl 2-[3-(cyanomethyl)-4-oxophthalazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-20-13(18)9-12-10-5-3-4-6-11(10)14(19)17(16-12)8-7-15/h3-6H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAMVTQRKTVMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384893
Record name Ethyl [3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122665-86-5
Record name Ethyl 3-(cyanomethyl)-3,4-dihydro-4-oxo-1-phthalazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122665-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3-cyanomethyl-3,4-dihydro-4-oxophthalazin-1-yl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122665865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl [3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (3-cyanomethyl-3,4-dihydro-4-oxophthalazin-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Core Phthalazine Skeleton Formation

The phthalazine backbone is typically constructed via cyclocondensation reactions. A common approach involves reacting anthranilic acid derivatives with carbonyl-containing reagents. For example, in the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, anthranilic acid reacts with phenyl isothiocyanate to form a thiourea intermediate, which undergoes cyclization under basic conditions. Analogously, Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate likely derives from a similar cyclization between a substituted phthalazine precursor and ethyl chloroacetate.

Reaction Conditions:

  • Catalyst: Triethylamine or sodium hydroxide.

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

  • Temperature: 25–80°C, depending on the reactivity of intermediates.

Cyanomethyl Functionalization

Introducing the cyanomethyl group at the 3-position of the phthalazine ring requires nucleophilic substitution or alkylation. Patent WO2009077401A1 describes the use of Pd(PPh₃)₄ and PhSiH₃ for deprotecting Alloc groups in peptide synthesis, a method adaptable for selective functionalization in heterocycles. For this compound, a plausible route involves:

  • Bromomethyl Intermediate: [1-(Bromomethyl)cyclopropyl]acetonitrile (from [1-(hydroxymethyl)cyclopropyl]acetonitrile via bromination).

  • Cyanomethylation: Displacement of bromide using cyanide sources (e.g., NaCN) in polar aprotic solvents.

Critical Parameters:

  • Reagent Stoichiometry: Excess cyanide (2–3 eq.) ensures complete substitution.

  • Purification: Column chromatography or recrystallization from heptane.

Key Synthetic Steps and Optimization

Condensation with Ethyl Chloroacetate

The ester moiety is introduced via nucleophilic acyl substitution. In a representative procedure from PMC7199254, 2-mercapto-3-phenylquinazolin-4-one reacts with ethyl chloroacetate in alkaline medium to form the corresponding thioether. Adapting this for this compound:

  • Base Selection: Sodium hydroxide or triethylamine (8 eq.) in methanol or DMF.

  • Reaction Monitoring: TLC (ethyl acetate/hexane, 1:2) or HPLC (C18 column, ACN/H₂O gradient).

Yield Optimization:

  • Temperature Control: Maintaining 60–80°C prevents side reactions like ester hydrolysis.

  • Solvent Polarity: Higher polarity solvents (DMF > toluene) accelerate reaction kinetics.

Cyclization and Ring Closure

Cyclization to form the dihydrophthalazin-4-one core is achieved under acidic or oxidative conditions. Patent US7271268B1 details the use of iodine (I₂) for disulfide bond formation in mercaptomethyl derivatives, a strategy applicable to ring closure. For this compound:

  • Oxidative Cyclization:

    • Reagent: Iodine (5 eq.) in CH₂Cl₂/DMF (9:1).

    • Time: 12–24 hours at room temperature.

Mechanistic Insight:
Iodine facilitates the oxidation of thiol intermediates to disulfides, promoting intramolecular cyclization. Excess iodine ensures complete conversion, while DMF stabilizes reactive intermediates.

Purification and Characterization

Crystallization Protocols

High-purity product isolation often requires multi-step crystallization:

StepSolvent SystemTemperatureDurationPurity (GC/HPLC)
1Heptane10°C4–5 hrs>99%
2Ethyl acetate−20°C12 hrs98–99%

Notes:

  • Heptane effectively removes non-polar impurities.

  • Slow cooling (−20°C) minimizes co-crystallization of byproducts.

Analytical Techniques

HPLC Conditions (Waters 2695 System):

  • Column: C18, 5 µm, 4.6 × 150 mm.

  • Mobile Phase: Linear gradient of CH₃CN (+0.036% TFA) into H₂O (+0.045% TFA).

  • Flow Rate: 1.0 mL/min.

  • Retention Time: 6.7–6.9 min for target compound.

Spectroscopic Data:

  • IR (KBr): ν = 2250 cm⁻¹ (C≡N), 1740 cm⁻¹ (C=O ester).

  • ¹H NMR (500 MHz, DMSO-d₆): δ 4.21 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 3.85 (s, 2H, CH₂CN), 2.90 (s, 2H, CH₂COO).

Challenges and Mitigation Strategies

Byproduct Formation

Common Byproducts:

  • Diastereomers: Due to chiral centers in cyclopropane intermediates.

  • Oligomers: From over-alkylation during cyanomethylation.

Mitigation:

  • Steric Hindrance: Bulkier bases (e.g., DIEA) reduce oligomerization.

  • Low-Temperature Reaction: 0–5°C suppresses racemization.

Scale-Up Considerations

Critical Factors:

  • Exothermic Reactions: Gradual reagent addition (e.g., thiolacetic acid at <5°C).

  • Solvent Recovery: Rotary evaporation under reduced pressure (30–40°C, <100 torr).

Case Study (Patent US7271268B1):

  • Batch Size: 1.8 kg starting material.

  • Yield: 1.47 kg (81%) after crystallization .

Analyse Chemischer Reaktionen

Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

The phthalazin-1(2H)-one scaffold is common among analogs, but substituents at the 3- and 1-positions dictate divergent properties:

Compound Name Molecular Formula Substituents (Position 3) Ester Group (Position 1) Key Properties/Activity Reference
Ethyl 2-[3-(cyanomethyl)-4-oxo...acetate (Target) C₁₄H₁₃N₃O₃ (estimated) Cyanomethyl Ethyl acetate Intermediate; potential bioactivity
Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate C₁₂H₁₀N₂O₃ None (unsubstituted) Methyl acetate Antimicrobial precursor
Compound B2 (Hydrazide derivative) C₁₉H₁₉FN₄O₂ 2-Fluoro-5-(hydrazide) None Active against S. aureus
Ethyl 2-[3-(2-amino-2-thioxoethyl)...acetate C₁₄H₁₄N₄O₂S Thioamide Ethyl acetate Discontinued (stability issues?)

Key Differences and Implications

In contrast, methyl esters (e.g., intermediates in ) are more polar, favoring solubility in aqueous environments during synthesis .

Position 3 Substituents: Cyanomethyl (Target): Introduces strong electron-withdrawing effects, which may stabilize the phthalazinone ring or modulate interactions with biological targets (e.g., enzymes). Thioamide (): The sulfur atom in the thioamide derivative could facilitate hydrogen bonding or metal coordination, but its discontinuation suggests synthetic or stability challenges . Hydrazides (Compounds B2-B5): These groups enhance antimicrobial activity, as seen in B2 (active against S. aureus), likely due to hydrogen-bonding interactions with bacterial proteins .

For example, isoxazoline-substituted phthalazinones () inhibit pathogens like E. coli and S. typhi via mechanisms resembling strobilurin fungicides . The absence of polar groups (e.g., hydrazides) in the target compound may limit direct antimicrobial efficacy but could make it a versatile intermediate for further functionalization .

Biologische Aktivität

Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O3C_{14}H_{13}N_{3}O_{3} with a molecular weight of approximately 271.27 g/mol. The compound features a phthalazinone core, which is known for its diverse biological activities.

Synthesis

The synthesis typically involves the reaction of phthalazine derivatives with cyanomethyl groups under specific conditions to yield the target compound. The synthetic pathway often includes the use of ethyl chloroacetate as a reactant.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the phthalazine structure have shown effectiveness against various bacterial strains and fungi.

Compound Activity Tested Strains
This compoundAntimicrobialE. coli, S. aureus
Related Phthalazine DerivativeAntifungalC. albicans

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. The mechanism appears to involve the modulation of signaling pathways related to inflammation.

Cytokine Control Level Treated Level
IL-6HighReduced
TNF-αHighReduced

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, particularly against specific cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Study : A study conducted by Al-Majidi et al. (2015) tested various phthalazine derivatives against bacterial strains. The results showed that compounds with similar structures had minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL.
  • Anti-inflammatory Research : In a study by Godhani et al. (2016), the compound was tested on LPS-induced inflammation in macrophages, showing a significant decrease in cytokine levels compared to untreated controls.
  • Anticancer Investigation : A recent study highlighted the effects of phthalazine derivatives on cancer cell lines, demonstrating that certain compounds led to a reduction in cell viability by inducing apoptosis.

Q & A

Q. Advanced: How can reaction conditions be systematically optimized to address yield variability in scaled-up synthesis?

Methodological Answer: Yield optimization requires a Design of Experiments (DoE) approach:

  • Temperature gradient analysis : Test 20–50°C to identify exothermic/endothermic effects (e.g., uses 60–65°C for analogous allylation).
  • Catalyst screening : Compare bases (e.g., KOH, NaH) to assess nucleophilicity impact.
  • Solvent polarity studies : Replace DMF with DMAc or DMSO to evaluate dielectric constant effects on reaction rate .
  • In-line analytics : Use HPLC or FTIR to monitor intermediate formation and adjust stoichiometry dynamically.

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm the phthalazinone core (δ 8.1–8.3 ppm for aromatic protons) and cyanomethyl group (δ 4.3 ppm, singlet) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 272.1) verifies molecular weight.
  • X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the phthalazinone ring (see SHELX refinement in ) .

Q. Advanced: How can X-ray diffraction resolve ambiguities in the cyanomethyl group’s orientation?

Methodological Answer:

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å).
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O/N contacts) influencing conformation.
  • Density Functional Theory (DFT) : Compare experimental vs. computed bond angles to validate torsional preferences .

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against E. coli and S. aureus (MIC range: 10–50 µg/mL) .
  • Anti-inflammatory : LPS-induced IL-6/TNF-α suppression in RAW264.7 macrophages (IC50_{50} determination via ELISA) .
  • Anticancer : MTT assay on HeLa or MCF-7 cells; apoptosis markers (e.g., caspase-3) via flow cytometry .

Q. Advanced: How do structural modifications (e.g., isoxazoline substitution) enhance bioactivity?

Methodological Answer:

  • SAR analysis : Compare MICs of derivatives (e.g., methyl vs. ethyl esters; shows allyl-substituted analogs improve activity 2-fold).
  • Molecular docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to identify critical H-bonding (cyanomethyl → Asp73) .
  • Metabolic stability : Assess cytochrome P450 interactions (CYP3A4 inhibition assays) to prioritize lead candidates.

Basic: What are the dominant reaction pathways for this compound under oxidative conditions?

Methodological Answer:

  • Oxidation : KMnO4_4 in acidic media cleaves the phthalazinone ring to yield phthalic acid derivatives.
  • Reduction : NaBH4_4 selectively reduces the 4-oxo group to 4-hydroxy, preserving the cyanomethyl moiety .

Q. Advanced: How can kinetic isotope effects (KIE) elucidate the oxidation mechanism?

Methodological Answer:

  • Deuterium labeling : Replace labile H-atoms (e.g., α to carbonyl) with 2^2H; measure rate changes via 1^1H NMR.
  • Computational modeling : Transition state analysis (Gaussian 16) identifies rate-determining steps (e.g., C–O bond cleavage).

Basic: How should solubility and stability be profiled for preclinical studies?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4), ethanol, and DMSO; logP calculation via HPLC (experimental logP ≈ 1.8) .
  • Stability : Forced degradation (40°C/75% RH for 4 weeks) with HPLC monitoring; hydrolytic susceptibility at ester group noted.

Q. Advanced: What formulation strategies improve bioavailability for in vivo models?

Methodological Answer:

  • Nanocrystal dispersion : High-pressure homogenization (e.g., 1500 bar, 10 cycles) to reduce particle size (<200 nm).
  • Prodrug design : Replace ethyl ester with PEGylated analogs to enhance aqueous solubility .

Basic: How to address contradictory cytotoxicity data across cancer cell lines?

Methodological Answer:

  • Standardized protocols : Use identical cell passage numbers, serum-free media, and incubation times (e.g., 48 hrs).
  • Orthogonal assays : Validate MTT results with ATP-based viability (CellTiter-Glo) .

Q. Advanced: What systems biology approaches explain cell line-specific responses?

Methodological Answer:

  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., p53 in HeLa vs. PTEN in MCF-7).
  • Metabolomics : LC-MS profiling to correlate lactate accumulation (Warburg effect) with apoptosis resistance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.